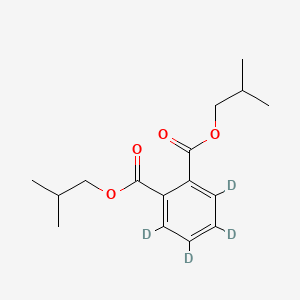

ジイソブチル フタル酸-d4

説明

Diisobutyl Phthalate-d4 (DIBP-d4) is a variant of Diisobutyl Phthalate (DIBP), which is a phthalate ester . It is manufactured by esterifying phthalic anhydride and isobutanol in the presence of sulfuric acid . DIBP is an oily, colorless liquid with a slight ester odor, denser than water, and insoluble in water . It is used as a plasticizer due to its excellent thermal and light stability .

Synthesis Analysis

DIBP-d4 is synthesized by a double nucleophilic acyl substitution reaction between phthalic anhydride and isobutanol, using various acids as a catalyst, such as sulfuric acid, sulfonated graphene, or iron (III) chloride . Water is a byproduct of this reaction .

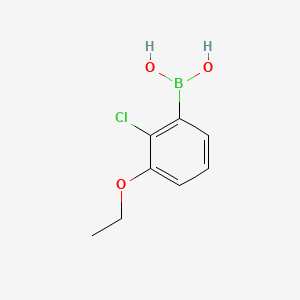

Molecular Structure Analysis

The empirical formula of DIBP-d4 is C16D4H18O4 . The molecular weight is 282.37 . The structure of DIBP-d4 is similar to that of DIBP, but with deuterium (D) replacing some of the hydrogen atoms .

Chemical Reactions Analysis

DIBP can undergo hydrolysis, resulting in the formation of the hydrolytic monoester monoisobutyl phthalate (MIBP) . The second order hydrolysis rate constant of DIBP was found to be 0.0014 ± 0.0002 M61.s61 .

Physical And Chemical Properties Analysis

DIBP is an oily, colorless liquid with a slight ester odor . It is denser than water and insoluble in water . It has a boiling point of 320 °C and a melting point of -37 °C . The solubility of DIBP in water is 1 mg/L at 20 °C .

科学的研究の応用

もちろんです!ジイソブチル フタル酸-d4の科学研究における用途を包括的に分析したものを紹介します。

環境生物修復

This compoundは、環境生物修復研究において、フタル酸類の分解経路を研究するために使用されます。 研究者らは、this compoundなどの同位体標識化合物を用いて、分解産物を追跡し、汚染された環境におけるフタル酸類の分解に関与する微生物プロセスを理解しています . これにより、可塑剤による汚染を軽減するための効果的な生物修復戦略を開発するのに役立ちます。

分析化学

分析化学において、this compoundは、さまざまなサンプル中のフタル酸類の定量のための内部標準として役立ちます。その同位体標識により、ガスクロマトグラフィー質量分析法(GC-MS)などの手法を用いて、正確かつ正確な測定が可能になります。 この用途は、環境、生物、産業サンプルにおけるフタル酸類の汚染を監視するために不可欠です .

毒性学的研究

This compoundは、毒性学的研究において、生体内のフタル酸類の代謝経路と毒性動態を調査するために使用されます。 重水素化された化合物を使用することにより、研究者は親化合物とその代謝物を区別することができ、フタル酸類への曝露に関連する潜在的な健康リスクについての洞察を提供します . この情報は、リスク評価や規制の目的で不可欠です。

製薬研究

製薬研究において、this compoundは、フタル酸類とドラッグデリバリーシステムとの相互作用を研究するために使用されます。研究者らは、フタル酸類が賦形剤として、有効成分の安定性、放出、バイオアベイラビリティにどのように影響するかを調べています。 これにより、薬剤の製剤を最適化し、その安全性と有効性を確保するのに役立ちます .

材料科学

This compoundは、材料科学研究において、ポリマー中の可塑剤の移動と拡散を調査するために使用されます。標識化合物をポリマーマトリックスに組み込むことで、科学者らは可塑剤の移動のメカニズムとその材料の機械的および熱的特性への影響を研究することができます。 この知識は、より安全で耐久性のあるプラスチック製品を開発するために不可欠です .

食品安全

食品安全研究において、this compoundは、包装材料から食品へのフタル酸類の移行を評価するために使用されます。標識化合物は、汚染の程度を追跡し、フタル酸類の移行に影響を与える要因を理解するのに役立ちます。 この用途は、食品包装材料の安全性を確保し、公衆衛生を守るために不可欠です .

生化学研究

This compoundは、生化学研究において、フタル酸類の酵素分解を研究するために使用されます。 研究者らは、標識化合物を用いて、フタル酸類の分解に関与する特定の酵素の活性を調査し、フタル酸類の分解に関する生化学的経路と潜在的なバイオテクノロジー的用途についての洞察を提供しています .

環境モニタリング

環境モニタリングにおいて、this compoundは、さまざまな生態系におけるフタル酸類の運命と移動を研究するためのトレーサーとして使用されます。標識化合物を追跡することで、研究者は土壌、水、空気中のフタル酸類の分布、残存性、変換を理解することができます。 この情報は、フタル酸類汚染の環境への影響を評価し、軽減戦略を開発するために不可欠です .

作用機序

Target of Action

Diisobutyl Phthalate-d4 (DIBP-d4) is a phthalate ester . Phthalates, including DIBP, are primarily used as plasticizers due to their flexibility and durability . They are found in many industrial and personal products, such as lacquers, nail polish, and cosmetics . The primary targets of DIBP-d4 are the plastic materials it is added to, where it increases their malleability and flexibility .

Mode of Action

DIBP-d4 interacts with its targets (plastic materials) by integrating into the polymer matrix, thereby increasing the flexibility, transparency, and longevity of the material . This interaction results in a change in the physical properties of the plastic, making it more flexible and durable .

Biochemical Pathways

The metabolism of DIBP-d4 involves its conversion into the hydrolytic monoester monoisobutyl phthalate (MIBP) . This reaction is likely catalyzed by cytochrome P450 in the liver . The biodegradation of phthalates, including DIBP, is a more efficient and sustainable method than physical and chemical technologies . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Pharmacokinetics

DIBP-d4 can be absorbed via oral ingestion and dermal exposure . After absorption, DIBP-d4 is first converted into MIBP . The primary excretory route is urine, with biliary excretion being noted in minor amounts . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of DIBP-d4 in the body.

Result of Action

The molecular and cellular effects of DIBP-d4’s action primarily involve its role as a plasticizer. By integrating into the polymer matrix of plastic materials, DIBP-d4 increases their flexibility and durability . On a biological level, DIBP-d4 leads to a down-regulation of proteins involved in steroid production, resulting in higher levels of androgenic hormones .

Action Environment

The action, efficacy, and stability of DIBP-d4 can be influenced by various environmental factors. For instance, DIBP-d4 has excellent thermal and light stability, making it suitable for use in various environmental conditions . Furthermore, the degradation of DIBP-d4 can be influenced by the presence of microorganisms capable of metabolizing phthalates . The environmental fate, transport, and degradation of DIBP-d4 can also be significantly impacted by its physical and chemical attributes .

Safety and Hazards

DIBP may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It is combustible at high temperatures and may release carbon monoxide, carbon dioxide, and other potentially toxic fumes or gases when heated to decomposition . It is recommended to avoid heat, open flames, and other potential sources of ignition .

特性

IUPAC Name |

bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWAVDBGNNKXQV-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745737 | |

| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358730-88-8 | |

| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358730-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

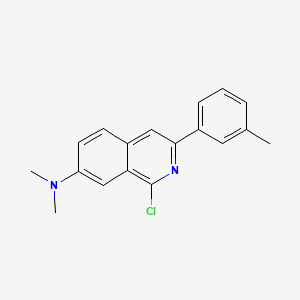

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)